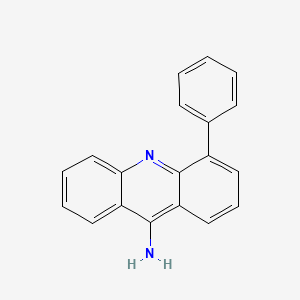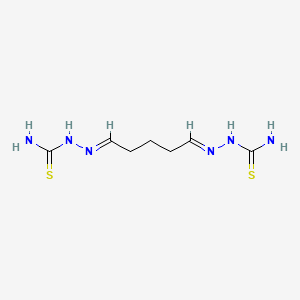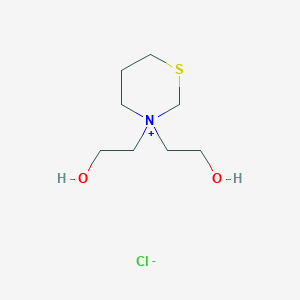
2-Chlorobenzene-1,3-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the chlorination of 2-chlorobenzene-1,3-dicarboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorobenzene-1,3-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-chlorobenzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Aqueous Base: Used for hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
2-Chlorobenzene-1,3-dicarboxylic acid: From hydrolysis.
Alcohols or Aldehydes: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chlorobenzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles such as amines, alcohols, or thiols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichlorobenzene: A similar compound with two chlorine atoms on the benzene ring but without the carbonyl chloride groups.
2,4-Pentanedione: A 1,3-dicarbonyl compound with different substituents on the carbonyl groups.
Isophthaloyl Chloride: Another dicarbonyl chloride compound with a different substitution pattern on the benzene ring.
Uniqueness
2-Chlorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both a chlorine atom and two carbonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
51279-43-7 |
|---|---|
Molekularformel |
C8H3Cl3O2 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
2-chlorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H |
InChI-Schlüssel |
SBYWPTRVJQXVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


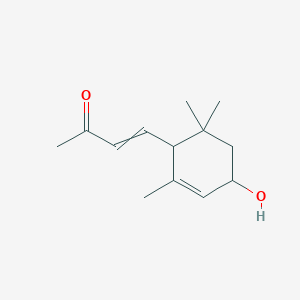
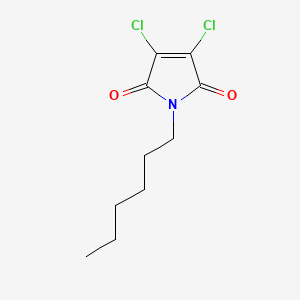

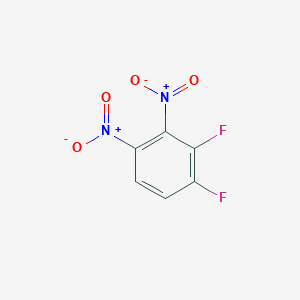


![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
